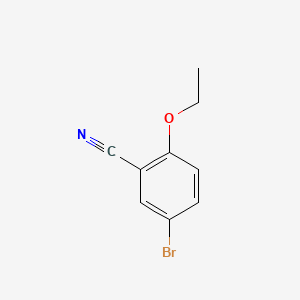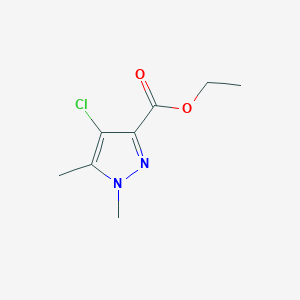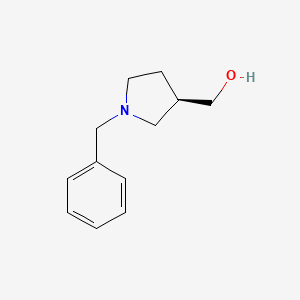
(R)-(1-苄基-吡咯烷-3-基)-甲醇
描述
(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol, also known as (R)-1-benzylpyrrolidin-3-ol, is a chiral alcohol that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. This compound has been found to be a useful intermediate in the synthesis of various pharmaceuticals, and its ability to serve as a building block for a wide range of compounds has made it an attractive target for further research.
科学研究应用
缓蚀:与 (R)-(1-苄基-吡咯烷-3-基)-甲醇相关的衍生物 (1-苄基-1H-1,2,3-三唑-4-基)甲醇已被研究其作为酸性环境中低碳钢的缓蚀剂的作用。研究表明,此类化合物可以通过吸附在金属表面上有效抑制腐蚀 (Ma、Qi、He、Tang 和 Lu,2017 年)。
晶体学和结构分析:涉及类似于 (R)-(1-苄基-吡咯烷-3-基)-甲醇的化合物的研究,例如外消旋苄基 3-氧代六氢-1H-吡咯并[3,4-c]吡啶-5(6H)-羧酸盐,有助于晶体学和结构分析。这些研究有助于确定复杂分子结构的绝对构型,这对于理解化学性质和反应至关重要 (Zhu、Plewe、Rheingold、Moore 和 Yanovsky,2009 年)。
合成化学:这种化学物质在合成化学中也发挥着作用。例如,衍生物如 (R)-菲-9-基-[(S)-吡咯烷-2-基]甲醇被合成,以潜在用作金属催化反应和有机催化剂中的配体,展示了这些化合物合成应用中的广泛用途 (Russo、Fuoco 和 Lattanzi,2013 年)。
材料化学:在材料化学中,相关化合物被用于合成多杂环体系,这些体系可以在包括材料科学和制药在内的各个领域中得到应用 (Cao、Yang、Sun、Huang 和 Yan,2019 年)。
溶解度和热力学:了解相关吡咯烷化合物在各种溶剂中的溶解度和热力学性质对于它们在化学合成和药物制剂中的应用至关重要 (Duan、Wang、Li、Chen 和 Sun,2015 年)。
药物制剂:对像 ((R)-7-(3,4-二氯苯基)-5-甲基-4,7-二氢吡唑并[1,5-a]嘧啶-6-基)((S)-2-(4-氟苯基)吡咯烷-1-基)甲甲酮这样的化合物的溶解度和制剂的研究有助于开发有效的药物制剂,特别是对于水溶性差的化合物 (Burton、Ying、Gandhi、West、Huang、Zhou、Shah、Chen 和 Shen,2012 年)。
催化:在催化中,(R)-(1-苄基-吡咯烷-3-基)-甲醇的衍生物被用于合成其他化合物,展示了这些化学物质作为各种合成途径中中间体的作用 (Coşkun 和 Erden,2011 年)。
属性
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQBJDSKDWQMJ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363857 | |
| Record name | (R)-1-Benzyl-beta-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol | |
CAS RN |
303111-43-5 | |
| Record name | (R)-1-Benzyl-beta-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 303111-43-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

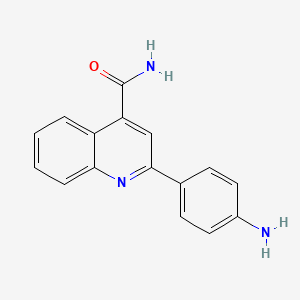
![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)
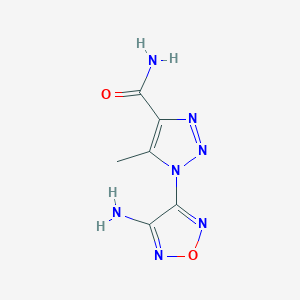
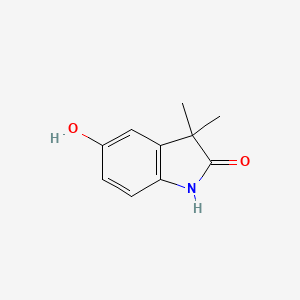
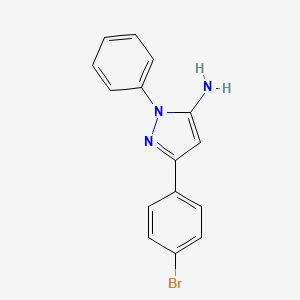
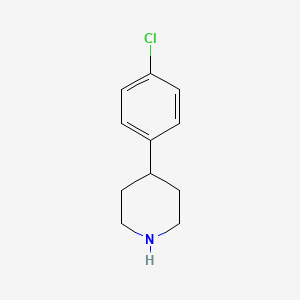
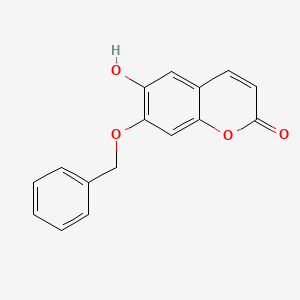
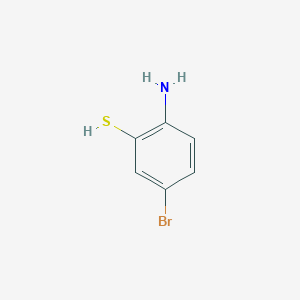
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)
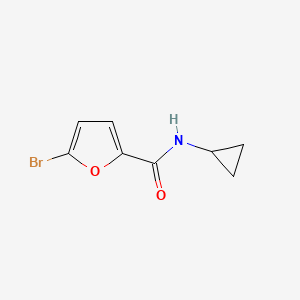
![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)
